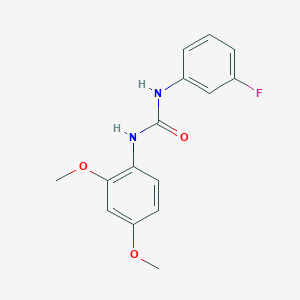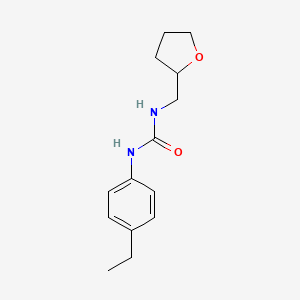
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea
Vue d'ensemble
Description
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as ETOFUM, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of urea derivatives and has been shown to possess significant pharmacological properties that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and receptors that are involved in the regulation of cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to possess significant biochemical and physiological effects in various animal models and cell cultures. In animal models, this compound has been shown to reduce tumor growth and metastasis, improve cognitive function, and reduce blood pressure. In cell cultures, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has several advantages for lab experiments, including its ease of synthesis and its well-established pharmacological properties. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the appropriate concentration and delivery method for this compound in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One area of interest is the development of more potent and selective derivatives of this compound that can be used for specific therapeutic applications. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound, which could lead to the development of new drugs targeting these pathways. Finally, the potential use of this compound in combination with other drugs for synergistic effects should be explored.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. In oncology, this compound has been shown to possess significant anti-tumor activity and has been investigated as a potential chemotherapeutic agent. In neurology, this compound has been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular diseases, this compound has been shown to possess significant vasodilatory effects and has been investigated as a potential treatment for hypertension and other cardiovascular disorders.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-11-5-7-12(8-6-11)16-14(17)15-10-13-4-3-9-18-13/h5-8,13H,2-4,9-10H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXIWFGAGXGJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423681.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423687.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423711.png)
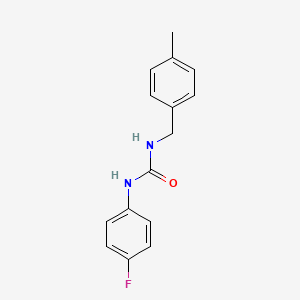

![N-(3-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4423726.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4423732.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B4423739.png)
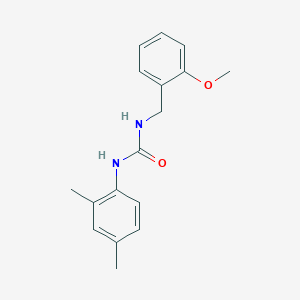
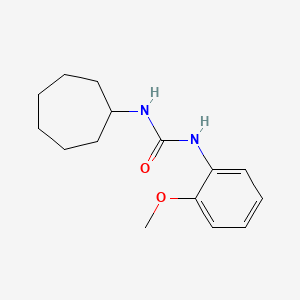
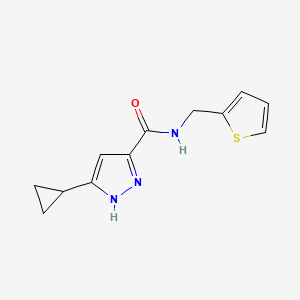
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
